4-(1,2,4-oxadiazol-3-yl)benzoic Acid
Description
Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Chemistry in Medicinal Sciences
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger. chim.itnih.gov For nearly eight decades following its discovery, this heterocyclic system received limited attention until photochemical rearrangements sparked interest among chemists. nih.gov The journey of the 1,2,4-oxadiazole nucleus into the realm of medicinal sciences began in the early 1940s, with the first commercial drug containing this scaffold, Oxolamine, introduced as a cough suppressant about 20 years later. chim.itnih.gov
In the last four decades, the 1,2,4-oxadiazole heterocycle has been extensively explored, leading to a vast number of compounds with diverse biological activities. nih.gov This surge in interest is largely due to its role as a bioisostere for ester and amide groups, a property that allows it to mimic the shape and size of these functional groups while offering improved metabolic stability and pharmacokinetic properties. rjptonline.orgnih.gov The 1,2,4-oxadiazole ring is now recognized as an important pharmacophore, a key structural component responsible for a drug's biological activity, and is present in a wide range of therapeutic agents. chim.itrjptonline.org
The versatility of the 1,2,4-oxadiazole scaffold is evident in the broad spectrum of pharmacological effects exhibited by its derivatives. These include anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and neuroprotective activities, among others. nih.govbohrium.comresearchgate.net This wide range of applications has solidified the 1,2,4-oxadiazole nucleus as a privileged structure in modern drug discovery and development. bohrium.com
The Benzoic Acid Moiety as a Pharmacological Anchor Point in Molecular Design
Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives have long been recognized for their therapeutic value and serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. chemicalbook.compreprints.org The benzoic acid moiety itself possesses antimicrobial and antifungal properties and is used as a preservative in food and pharmaceutical products. chemicalbook.comyoutube.com
In the context of molecular design, the carboxylic acid group of the benzoic acid moiety is a key feature. It can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, making it an effective "anchor point" for molecular recognition. This ability to form strong interactions is a fundamental principle in structure-based drug design. nih.gov
The versatility of the benzoic acid scaffold is demonstrated by its presence in numerous approved drugs with diverse mechanisms of action. preprints.org Furthermore, the aromatic ring of benzoic acid can be readily substituted, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological profile. This adaptability makes the benzoic acid moiety an invaluable component in the medicinal chemist's toolkit for developing new therapeutic agents.
Rationale for Comprehensive Investigation of 4-(1,2,4-Oxadiazol-3-yl)benzoic Acid and its Derivatives
The strategic combination of the 1,2,4-oxadiazole ring and the benzoic acid moiety in a single molecule, as seen in this compound, provides a compelling rationale for its comprehensive investigation. This molecular architecture brings together the bioisosteric advantages and broad biological activity of the 1,2,4-oxadiazole with the proven pharmacological utility and anchoring capabilities of the benzoic acid group.
Derivatives of this compound have been the subject of numerous studies, revealing a wide range of promising biological activities. Research has demonstrated their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. For instance, certain derivatives have shown significant efficacy against various cancer cell lines, and others have exhibited potent activity against bacterial strains. nih.govresearchgate.net
The investigation into this class of compounds is driven by the potential to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The modular nature of the this compound scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). By altering the substituents on either the oxadiazole or the benzoic acid ring, researchers can optimize the compound's interaction with its biological target and enhance its therapeutic potential. nih.gov
The following table provides a summary of the diverse biological activities reported for derivatives of this compound, underscoring the rich pharmacological landscape of this compound class.
| Biological Activity | Reported Findings |
| Anticancer | Derivatives have demonstrated significant activity against various human cancer cell lines. |
| Antibacterial | Efficacy has been shown against a range of bacterial strains. nih.gov |
| Antiviral | Studies indicate potential for inhibiting viral replication. |
| Anti-inflammatory | Certain derivatives have exhibited anti-inflammatory properties. |
| Antifungal | The compound has shown potential as a fungicide. |
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-14-11-8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWYSDYAFFVDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340736-83-6 | |
| Record name | 4-(1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Conformational Dynamics of 4 1,2,4 Oxadiazol 3 Yl Benzoic Acid
Core Structural Features and Heteroatom Contributions
The distinct characteristics of 4-(1,2,4-oxadiazol-3-yl)benzoic acid arise from the interplay of its constituent aromatic systems and the functional groups they bear. The electronic properties of the 1,2,4-oxadiazole (B8745197) ring and the hydrogen-bonding capabilities of the carboxyl group are central to its molecular behavior.
Electronic Distribution and Aromaticity of the 1,2,4-Oxadiazole Ring System
The aromaticity of the 1,2,4-oxadiazole ring is a subject of considerable discussion. While it possesses a cyclic, planar structure with a delocalized π-electron system, its aromatic character is considered to be relatively low compared to other aromatic systems like benzene. This reduced aromaticity can be attributed to the presence of the oxygen atom and the two nitrogen atoms, which introduce significant electronegativity differences and affect the uniformity of electron delocalization.
The electronic distribution within the 1,2,4-oxadiazole ring is uneven, with the nitrogen atoms acting as electron sinks. This polarization is a key factor in its ability to participate in various intermolecular interactions.
Carboxyl Group Functionality and its Influence on Molecular Recognition
The carboxyl group (-COOH) attached to the phenyl ring is a powerful functional group that plays a pivotal role in molecular recognition. Its ability to act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl oxygen and the hydroxyl oxygen) makes it a versatile participant in the formation of supramolecular assemblies. ipbcams.ac.cn
The planar nature of the carboxyl group and its capacity for strong, directional hydrogen bonding are fundamental to its role in crystal engineering and the design of molecular solids. In aqueous environments, the carboxyl group can ionize to form a carboxylate anion (-COO⁻), further enhancing its ability to engage in electrostatic interactions. The hydration shell around the carboxyl group is highly structured and can influence how the molecule interacts with its environment.
Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture of this compound is dictated by a complex network of non-covalent interactions. These interactions, though individually weak, collectively determine the crystal packing and the macroscopic properties of the material.
Hydrogen Bonding Networks (C-H...O, C-H...N, and Carboxyl-Mediated Interactions)
Hydrogen bonds are the primary drivers of supramolecular assembly in this system. The most prominent of these are the strong O-H...O hydrogen bonds between the carboxyl groups of adjacent molecules, often leading to the formation of dimeric structures. nih.gov
Carboxyl-mediated interactions are central to the formation of extended networks. The ability of the carboxyl group to form robust synthons, predictable patterns of intermolecular interactions, makes it a valuable tool in crystal engineering.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |
| Carboxyl-Mediated | O-H (Carboxyl) | O=C (Carboxyl) | 1.7 - 1.8 | Formation of strong dimeric motifs |
| C-H...O | C-H (Aromatic) | O (Oxadiazole/Carboxyl) | 2.2 - 2.8 | Stabilization of the crystal lattice |
| C-H...N | C-H (Aromatic/Aliphatic) | N (Oxadiazole) | 2.3 - 2.9 | Directional interactions contributing to packing |
π-π Stacking and Aromatic Edge-to-Face Interactions
Aromatic edge-to-face interactions, a type of C-H...π interaction, are also likely to be present. In this arrangement, a hydrogen atom from one aromatic ring points towards the face of another aromatic ring. These interactions are directional and play a role in the precise arrangement of molecules in the solid state. nih.govresearchgate.net The geometry of these interactions is influenced by the electronic nature of the interacting rings.
Conformational Analysis and Molecular Rigidity Studies
The conformational flexibility of this compound is largely determined by the rotational freedom around the single bond connecting the phenyl and oxadiazole rings. Computational studies, such as molecular dynamics simulations, can provide insights into the preferred conformations and the energy barriers to rotation. nih.govnih.gov
| Parameter | Description | Significance |
| Dihedral Angle | The angle between the planes of the phenyl and 1,2,4-oxadiazole rings. | Determines the overall planarity and shape of the molecule. |
| Rotational Barrier | The energy required to rotate around the bond connecting the two rings. | Influences the conformational flexibility and rigidity of the molecule. |
| Preferred Conformation | The lowest energy arrangement of the atoms in the molecule. | Dictates how the molecule interacts with its environment and packs in the solid state. |
Energy Minimization and Conformational Sampling (e.g., using MM2, PM3)
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and biological properties. Computational chemistry provides powerful tools to explore the potential energy surface of a molecule, identifying low-energy conformations and the energetic barriers between them. Among the array of computational methods, Molecular Mechanics (MM2) and semi-empirical quantum mechanics (PM3) offer a balance between computational cost and accuracy for conformational analysis of organic molecules of this size.
Energy minimization is a computational process that seeks to find the molecular geometry with the lowest potential energy, which corresponds to a stable conformation. Conformational sampling, on the other hand, is the exploration of the different spatial arrangements of atoms in a molecule that can be achieved through bond rotations.
MM2 (Molecular Mechanics 2) is a force-field method that models a molecule as a collection of atoms held together by springs representing the chemical bonds. The potential energy is calculated based on a set of parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically varying the torsional angles and calculating the corresponding potential energy, a potential energy surface can be mapped, and low-energy conformers can be identified.
PM3 (Parametric Method 3) is a semi-empirical quantum mechanical method that solves an approximation of the Schrödinger equation. It uses a simplified Hamiltonian and a set of parameters derived from experimental data to calculate the electronic structure and energy of a molecule. PM3 can provide a more detailed description of electronic effects compared to molecular mechanics and is also well-suited for conformational analysis.
A systematic conformational search for this compound using these methods would involve rotating the key dihedral angles and performing an energy minimization at each step. The results would typically be presented as a table of the most stable conformers, their relative energies, and the values of their defining geometric parameters.
Below are illustrative data tables representing the kind of detailed research findings that would be generated from such computational studies.
Table 1: Calculated Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (Phenyl-Oxadiazole) (°) | Dihedral Angle (C-C-O-H) (°) | Relative Energy (MM2) (kcal/mol) | Relative Energy (PM3) (kcal/mol) |
| 1 | 0 | 0 | 0.00 | 0.00 |
| 2 | 0 | 180 | 0.50 | 0.65 |
| 3 | 90 | 0 | 5.20 | 4.80 |
| 4 | 90 | 180 | 5.70 | 5.45 |
Note: The dihedral angles are defined as C-C-C-N for the phenyl-oxadiazole linkage and O=C-O-H for the carboxylic acid group. The conformer with the lowest energy is set as the reference (0.00 kcal/mol).
Table 2: Key Geometric Parameters of the Most Stable Conformer of this compound (Calculated using PM3)
| Parameter | Value |
| Bond Length (Cphenyl-Coxadiazole) | 1.48 Å |
| Bond Angle (Cphenyl-Coxadiazole-N) | 120.5° |
| Dihedral Angle (Phenyl-Oxadiazole) | 5.2° |
| Dihedral Angle (O=C-O-H) | 2.1° |
These tables illustrate that the planar conformers (dihedral angle close to 0°) are significantly more stable than the perpendicular conformers (dihedral angle close to 90°), which is consistent with the principle of maximizing π-conjugation. The small energy difference between the two planar conformers of the carboxylic acid group suggests that rotation around the C-O single bond is relatively facile at room temperature. The geometric parameters of the most stable conformer provide a detailed picture of the molecule's preferred three-dimensional structure.
Synthetic Strategies and Chemical Transformations of 4 1,2,4 Oxadiazol 3 Yl Benzoic Acid
Established Synthetic Routes for the 1,2,4-Oxadiazole (B8745197) Core Formation
The construction of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing the target molecule. Among the most conventional and versatile approaches is the use of amidoximes as key intermediates. nih.gov These methods involve the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, leading to cyclodehydration.
Amidoxime-based routes are prevalent due to the accessibility of the starting materials and the reliability of the cyclization process. The general pathway involves the O-acylation of an amidoxime followed by an intramolecular cyclization to form the heterocyclic ring. nih.govlookchem.com
A traditional and widely practiced two-step method for synthesizing 1,2,4-oxadiazoles involves the initial formation and isolation of an O-acylamidoxime intermediate. mdpi.com This intermediate is then subjected to cyclodehydration to yield the final product. lookchem.com
The process begins with the O-acylation of an amidoxime, such as 4-cyanobenzamidoxime, using an activated carboxylic acid derivative. Common acylating agents include acid chlorides and anhydrides. mdpi.comrsc.org This acylation step is analogous to amide bond formation. mdpi.com The resulting O-acylamidoxime is a stable intermediate that can be purified before the subsequent cyclization.
The second step is the intramolecular cyclocondensation, which is typically promoted by heat or the action of a base. mdpi.comrsc.org Refluxing in solvents like dimethylformamide (DMF) or pyridine, often in the presence of a strong base, facilitates the ring-closing reaction. lookchem.com While robust, this two-step approach can be time-consuming and may require harsh reaction conditions for the cyclization step. lookchem.comrsc.org
Table 1: Reagents for Two-Step 1,2,4-Oxadiazole Synthesis
| Step | Reagent Class | Examples | Role |
|---|---|---|---|
| O-Acylation | Activated Carboxylic Acid Derivatives | Acid Chlorides, Anhydrides | Acylates the amidoxime oxygen |
| Cyclocondensation | Bases | Pyridine, Strong Bases | Promotes intramolecular ring closure |
To improve efficiency and simplify procedures, one-pot syntheses have been developed that circumvent the need to isolate the O-acylamidoxime intermediate. mdpi.com These methods combine the acylation and cyclization steps into a single synthetic operation, often under milder conditions.
One effective strategy employs the Vilsmeier reagent to activate the carboxylic acid in situ, which then reacts with the amidoxime and undergoes cyclization to afford the 1,2,4-oxadiazole in good to excellent yields. researchgate.net Another prominent approach utilizes a superbase medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), to facilitate the condensation of amidoximes with carboxylic acid esters at room temperature. researchgate.netmdpi.com This method is notable for its operational simplicity and mild conditions. mdpi.comresearchgate.net Various bases and solvents have been explored, including potassium carbonate, which has been used for the convenient one-pot synthesis of diverse oxadiazoles (B1248032) from esters and amidoximes. tcgls.com These one-pot protocols are highly valued in medicinal chemistry for their efficiency and compatibility with a range of functional groups. mdpi.comresearchgate.net
Table 2: Conditions for One-Pot 1,2,4-Oxadiazole Synthesis from Amidoximes
| Activating System / Medium | Carboxylic Acid Derivative | Temperature | Key Features |
|---|---|---|---|
| Vilsmeier Reagent | Carboxylic Acids | Mild | In situ activation of carboxylic acid researchgate.net |
| NaOH/DMSO | Carboxylic Acid Esters | Room Temperature | Superbase medium, operationally simple researchgate.net |
| KOH/DMF | Carboxylic Acids | Room Temperature | Alternative superbase system mdpi.com |
The critical amidoxime intermediate is most commonly prepared through the addition of hydroxylamine (B1172632) to a nitrile precursor. lookchem.comnih.gov To synthesize a precursor for 4-(1,2,4-oxadiazol-3-yl)benzoic acid, one would typically start with a 4-cyanobenzonitrile (terephthalonitrile) derivative. The reaction with hydroxylamine hydrochloride, usually in the presence of a base like triethylamine, yields the corresponding benzamidoxime. nih.gov
An alternative synthetic strategy involves constructing the benzoic acid moiety after the 1,2,4-oxadiazole ring has already been formed. This approach begins with an aryl-substituted oxadiazole, specifically one bearing a methyl group (a tolyl group) at the desired position, which is then selectively oxidized to the corresponding carboxylic acid. This method can be advantageous by offering higher yields and a shorter sequence of steps compared to other procedures. researchgate.net
A robust method for the synthesis of 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids involves the selective oxidation of 5-R-3-(p-tolyl)-1,2,4-oxadiazoles. researchgate.net This transformation can be efficiently achieved using a catalytic system based on cobalt(II) acetate (B1210297). The reaction typically employs cobalt(II) acetate and sodium bromide as catalysts in an acetic acid solution, with air serving as the environmentally benign oxidant. researchgate.net
The oxidation is performed at an elevated temperature, such as 95°C, and has been shown to be effective for a variety of substituents at the 5-position of the oxadiazole ring. researchgate.net This catalytic system is well-established for the oxidation of methylarenes to benzoic acids and proves to be highly effective for these heterocyclic substrates. researchgate.netnih.govresearchgate.net The desired benzoic acid products are often obtained in high yields and can be isolated by simple filtration without extensive purification. researchgate.net
Table 3: Catalytic Oxidation of 5-R-3-(p-tolyl)-1,2,4-oxadiazoles to Benzoic Acids researchgate.net Reaction Conditions: Substrate, Co(OAc)₂, NaBr in Acetic Acid, Air, 95°C, 11 h.
| Entry | Substituent (R) at 5-Position | Starting Material | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | 5-Phenyl-3-(p-tolyl)-1,2,4-oxadiazole | 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | 90 |
| 2 | 4-Tolyl | 5-(4-Tolyl)-3-(p-tolyl)-1,2,4-oxadiazole | 4-(5-(p-Tolyl)-1,2,4-oxadiazol-3-yl)benzoic acid | 86 |
| 3 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-3-(p-tolyl)-1,2,4-oxadiazole | 4-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid | 81 |
| 4 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-3-(p-tolyl)-1,2,4-oxadiazole | 4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid | 75 |
| 5 | 4-Nitrophenyl | 5-(4-Nitrophenyl)-3-(p-tolyl)-1,2,4-oxadiazole | 4-(5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid | 90 |
| 6 | Methyl | 5-Methyl-3-(p-tolyl)-1,2,4-oxadiazole | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | 85 |
Selective Oxidation Methodologies for Benzoic Acid Formation
Derivatization and Scaffold Functionalization of this compound
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications are typically aimed at fine-tuning the molecule's physicochemical properties for various applications, including medicinal chemistry. The primary points of derivatization are the 1,2,4-oxadiazole ring and the benzoic acid moiety.
Substituent Introduction on the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring can be functionalized at the C5 position with various substituents. This is often achieved by selecting an appropriate nitrile or amidoxime precursor during the synthesis of the oxadiazole ring itself. chim.it Common substituents introduced at this position include trifluoromethyl, methyl, and phenyl groups.
Trifluoromethyl Group: The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. The synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles can be accomplished through various methods. nih.gov For instance, trifluoroacetic anhydride (B1165640) can be used to mediate the cyclization of amidoximes, leading to the formation of the 5-trifluoromethyl-1,2,4-oxadiazole ring.
Methyl and Phenyl Groups: The incorporation of methyl or phenyl groups at the C5 position can influence the molecule's steric and electronic properties. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including those with methyl and phenyl substituents, can be achieved through a one-pot reaction of amidoximes with corresponding carboxylic acid esters in a superbase medium like NaOH/DMSO. nih.gov Another approach involves the reaction of amidoximes with carboxylic acids activated by the Vilsmeier reagent. nih.gov
Table 1: Examples of Substituents on the 1,2,4-Oxadiazole Ring and Synthetic Methods
| Substituent | Reagent/Method | Reference |
| Trifluoromethyl | Trifluoroacetic anhydride mediated cyclization of amidoximes | |
| Methyl | One-pot reaction of amidoxime with methyl ester in NaOH/DMSO | nih.gov |
| Phenyl | Reaction of amidoxime with benzoic acid using Vilsmeier reagent | nih.gov |
Benzoic Acid Moiety Modifications
The carboxylic acid group of the benzoic acid moiety is a versatile handle for a variety of chemical transformations, including esterification and the insertion of linkers. These modifications are crucial for altering solubility, bioavailability, and for creating conjugates with other molecules.
Esterification: The carboxylic acid can be readily converted to its corresponding ester. This is a common derivatization that can modulate the compound's polarity and pharmacokinetic profile. For example, a series of novel benzoic acid ester derivatives have been synthesized and evaluated for their biological activities. nih.gov Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed.
Linker Insertion: The benzoic acid can be modified to include linker groups, which can be used to attach the molecule to other chemical entities. This is particularly relevant in the development of probes or targeted drug delivery systems. For instance, the synthesis of derivatives where the benzoic acid is modified to incorporate linkers for attachment to other scaffolds has been reported. nih.gov These synthetic strategies often involve multi-step sequences to build the desired linker onto the benzoic acid ring.
Table 2: Modifications of the Benzoic Acid Moiety
| Modification | Purpose | Synthetic Approach | Reference |
| Esterification | Modulate polarity and pharmacokinetics | Reaction with alcohol and acid catalyst | nih.gov |
| Linker Insertion | Conjugation to other molecules | Multi-step synthesis to build linker on the ring | nih.gov |
Advanced Synthetic Methodologies and Process Development
The development of efficient and sustainable synthetic methods is crucial for both research and industrial applications of this compound and its derivatives. Recent advancements have focused on catalyst-mediated reactions and green chemistry approaches to improve yield, reduce waste, and enhance scalability.
Catalyst-Mediated Reactions and Green Chemistry Approaches
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity. In the context of 1,2,4-oxadiazole synthesis, various catalytic systems have been explored.
Catalyst-Mediated Reactions: Lanthanide nitrates have been reported as effective Lewis acid catalysts in the one-pot synthesis of 1,2,4-oxadiazole derivatives from ketones, nitriles, and nitric acid. researchgate.net Graphene oxide (GO) has also emerged as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. GO can act as both an acid catalyst and an oxidizing agent, promoting the reaction under mild conditions. nih.gov Another approach involves a copper-catalyzed cascade reaction of amidines and methylarenes for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. nih.gov
Green Chemistry Approaches: Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of 1,2,4-oxadiazoles, this includes the use of environmentally benign solvents and catalysts. The use of graphene oxide as a reusable, metal-free catalyst aligns with green chemistry principles. nih.gov Furthermore, the development of one-pot syntheses reduces the number of purification steps and minimizes solvent waste. nih.govresearchgate.net
Table 3: Catalytic and Green Synthetic Approaches for 1,2,4-Oxadiazoles
| Approach | Catalyst/Reagent | Key Features | Reference |
| Lewis Acid Catalysis | Lanthanide Nitrates | One-pot synthesis from ketones and nitriles | researchgate.net |
| Heterogeneous Catalysis | Graphene Oxide (GO) | Metal-free, dual catalytic activity, mild conditions | nih.gov |
| Homogeneous Catalysis | Copper Catalyst | Cascade reaction of amidines and methylarenes, mild conditions | nih.gov |
| One-Pot Synthesis | Cobalt Acetate/NaBr | Higher yields, shorter reaction sequence | researchgate.net |
High-Yield and Scalable Synthesis Procedures for Industrial and Research Applications
For the practical application of this compound, the development of high-yield and scalable synthetic routes is essential.
A new approach for the synthesis of 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids involves the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air in the presence of a catalytic system based on cobalt acetate and sodium bromide. researchgate.net This method has been shown to produce the target acids in high yields (up to 94%) and can be performed on a larger scale. researchgate.net The products can often be isolated by simple filtration, which is advantageous for industrial processes. researchgate.net The development of rapid and scalable methods for the synthesis of related heterocyclic compounds, such as oxazoles, directly from carboxylic acids also provides a framework for improving the efficiency of 1,2,4-oxadiazole synthesis on a larger scale. nih.gov
Molecular Mechanisms of Action and Biological Response Profiling Non Clinical Focus
Elucidation of Specific Molecular Targets and Binding Modes
The biological activity of 4-(1,2,4-oxadiazol-3-yl)benzoic acid and its analogs is underpinned by their interaction with specific molecular targets, primarily enzymes and receptors. The 1,2,4-oxadiazole (B8745197) ring often acts as a bioisostere for esters and amides, participating in hydrogen bonding and other non-covalent interactions within the active sites of these macromolecules.
Papain-like Protease (PLpro)
Derivatives of 1,2,4-oxadiazole benzoic acid have been identified as potent inhibitors of Papain-like Protease (PLpro), a cysteine protease crucial for the replication of coronaviruses, including SARS-CoV-2. nih.govnih.gov The mechanism of inhibition involves the interaction of the oxadiazole moiety and the aryl carboxylic acid with the active site of the enzyme, leading to the disruption of its catalytic activity. nih.gov Structure-activity relationship studies have revealed that modifications to the aryl and benzoic acid components of the molecule can significantly enhance the inhibitory potency against PLpro. nih.gov For instance, certain 1,2,4-oxadiazole derivatives have demonstrated PLpro inhibition with IC50 values in the low micromolar range. nih.gov
Succinate Dehydrogenase (SDH)
While direct inhibitory studies on this compound against Succinate Dehydrogenase (SDH) are not extensively documented, the broader class of oxadiazole derivatives has been investigated for this activity. SDH, a key enzyme in both the citric acid cycle and the electron transport chain, has been a target for the development of fungicides. nih.gov The inhibition of SDH can lead to the disruption of cellular respiration and energy production. nih.gov
E. coli FabH
β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in the initiation of fatty acid biosynthesis in bacteria like Escherichia coli. nih.govnih.gov While specific studies on the direct inhibition of E. coli FabH by this compound are limited, the benzoic acid moiety is a known feature in some FabH inhibitors. nih.gov The exploration of oxadiazole-containing compounds as potential FabH inhibitors remains an area of interest in the development of novel antibacterial agents.
DPP-4
Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, and its inhibitors, known as gliptins, work by prolonging the action of incretin hormones. nih.govfrontiersin.orgnih.gov The potential for oxadiazole-containing compounds to act as DPP-4 inhibitors has been recognized. nih.gov The heterocyclic ring can mimic the dipeptide structure of the natural substrates of DPP-4, allowing it to bind to the active site of the enzyme. researchgate.net While research has been conducted on various oxadiazole derivatives as DPP-4 inhibitors, specific interaction analysis of this compound with the DPP-4 receptor requires further investigation. nih.gov
Cellular Pathway Interventions
The interaction of this compound and its derivatives at the molecular level translates into a range of cellular responses, including antimicrobial and antineoplastic effects.
The 1,2,4-oxadiazole scaffold is a constituent of various compounds with a broad spectrum of antimicrobial activities. nih.govmdpi.com
Antibacterial: Derivatives of 1,2,4-oxadiazole have demonstrated activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action is thought to involve the toxophoric -N=C-O- linkage within the oxadiazole ring, which can react with nucleophilic centers in microbial cells. nih.gov
Antiviral: As previously mentioned, 1,2,4-oxadiazole derivatives have been developed as inhibitors of viral proteases like SARS-CoV-2 PLpro, thereby exhibiting antiviral activity. nih.gov
Antifungal and Anti-leishmanial: The general class of 1,2,4-oxadiazole compounds has also been reported to possess antifungal and anti-leishmanial properties, although the specific mechanisms for these activities are still under investigation.
Table 1: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound Type | Target Organism | Activity/Mechanism | Reference |
| 1,2,4-Oxadiazole Derivative | Gram-positive bacteria (e.g., MRSA) | Inhibition of bacterial growth, potentially via interaction with microbial cell components. | nih.gov |
| 1,2,4-Oxadiazole Benzoic Acid Derivative | SARS-CoV-2 | Inhibition of Papain-like Protease (PLpro). | nih.gov |
| General 1,2,4-Oxadiazole Scaffold | Fungi, Leishmania | Reported fungicidal and anti-leishmanial effects. |
Compounds containing the 1,2,4-oxadiazole ring have shown promise as anticancer agents. nih.gov Caffeic acid and ferulic acid-based 1,2,4-oxadiazole hybrids have exhibited cytotoxic activity against various cancer cell lines, including glioblastoma, ovarian, breast, and lung cancer cells. nih.gov The antineoplastic mechanisms of these compounds are an active area of research and may involve the induction of apoptosis and inhibition of cell proliferation. semanticscholar.org
Table 2: Cytotoxic Activity of a 1,2,4-Oxadiazole Derivative (Compound 1) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 35.1 | nih.gov |
| T98G | Glioblastoma | 34.4 | nih.gov |
| LN229 | Glioblastoma | 37.9 | nih.gov |
| SKOV3 | Ovarian Cancer | 14.2 | nih.gov |
| MCF7 | Breast Cancer | 30.9 | nih.gov |
| A549 | Lung Cancer | 18.3 | nih.gov |
A significant area of investigation for 1,2,4-oxadiazole benzoic acid derivatives is their ability to intervene in genetic pathways, particularly those related to premature translation termination and nonsense-mediated mRNA decay (NMD). google.comnih.govnih.gov
Modulation of Premature Translation Termination and Nonsense-Mediated mRNA Decay
A notable derivative, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, also known as Ataluren (B1667667), has been developed to address diseases caused by nonsense mutations. nih.govnih.govresearchgate.net These mutations introduce a premature termination codon (PTC) into the mRNA, leading to the production of a truncated, non-functional protein. nih.govgoogle.com Ataluren is believed to allow the ribosome to read through these PTCs, enabling the synthesis of a full-length, functional protein. nih.govresearchgate.net This mechanism of action offers a therapeutic strategy for genetic disorders such as Duchenne muscular dystrophy and cystic fibrosis that are caused by nonsense mutations. researchgate.net The process is thought to involve the modulation of the termination process at the ribosome, potentially by affecting the function of release factors. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The 1,2,4-oxadiazole ring, a five-membered heterocycle, serves as a versatile scaffold in drug discovery. Its unique physicochemical properties, including its role as a bioisostere for esters and amides, have made it a focal point for the design of novel therapeutic agents. The following sections detail the structure-activity and structure-property relationships of derivatives of this compound.
Systematic Substituent Effects on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have demonstrated a profound impact on biological potency and selectivity. The nature and position of substituents on both the phenyl ring and the 1,2,4-oxadiazole core can dramatically alter the compound's interaction with its biological target.
Research into 1,2,4-oxadiazole derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2 has provided valuable SAR insights. A study that designed and synthesized a series of 1,2,4-oxadiazole derivatives revealed that the introduction of an aryl carboxylic acid moiety significantly enhanced enzymatic inhibition. This highlights the importance of the benzoic acid portion of the core molecule for target engagement.
In a series of 4-(thiazol-5-yl)benzoic acid derivatives, which share a similar structural motif with the compound of interest, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent protein kinase CK2 inhibitory activities while significantly increasing antiproliferative activities nih.gov. This suggests that substitution on the benzoic acid ring of this compound could be a fruitful avenue for enhancing biological effects.
Furthermore, studies on other 1,2,4-oxadiazole-containing compounds have shown that the nature of the substituent at the 5-position of the oxadiazole ring is critical for activity. For instance, in a series of S1P1 receptor agonists, variations of substituents on a phenyl ring at the 5-position of the 1,2,4-oxadiazole led to significant changes in agonist activity nih.gov. This indicates that exploring diverse substituents at the 5-position of the 1,2,4-oxadiazole in the this compound scaffold could modulate potency and selectivity.
Table 1: Effect of Phenyl Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)
| Substituent at 5-position of Oxadiazole | Target | IC50 (nM) | Selectivity vs. Off-Target |
| Phenyl | Target X | 150 | 10-fold |
| 4-Chlorophenyl | Target X | 50 | 50-fold |
| 4-Methoxyphenyl | Target X | 200 | 5-fold |
| 3,5-bis(Trifluoromethyl)phenyl | Target X | 10 | 100-fold |
This table is illustrative and based on general SAR principles for 1,2,4-oxadiazole derivatives.
Bioisosterism and Scaffold Optimization for Enhanced Activity and Stability
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, has been effectively applied to the this compound scaffold to enhance its drug-like properties. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide groups, offering improved metabolic stability.
A key bioisosteric modification explored for the 1,2,4-oxadiazole ring is its replacement with the regioisomeric 1,3,4-oxadiazole (B1194373) ring. This substitution can lead to increased polarity and reduced metabolic degradation mdpi.com. However, this change can also impact biological activity. In a study on cannabinoid receptor 2 (CB2) ligands, the replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a significant reduction in CB2 affinity, although some analogs retained high affinity and selectivity nih.gov. This demonstrates that while bioisosteric replacement can improve pharmacokinetic properties, it must be carefully evaluated to maintain or enhance pharmacodynamic activity.
The benzoic acid moiety of this compound has also been a target for bioisosteric replacement. The carboxylic acid group can be replaced with other acidic functional groups to modulate properties such as acidity, lipophilicity, and metabolic stability.
Scaffold optimization through "scaffold hopping" is another strategy to discover novel chemotypes with improved properties. This involves replacing the core molecular framework while retaining key pharmacophoric features. For the this compound scaffold, this could involve replacing the 1,2,4-oxadiazole ring with other five-membered heterocycles like triazoles, oxazoles, or thiadiazoles to explore new chemical space and potentially discover compounds with enhanced activity, selectivity, or improved pharmacokinetic profiles.
Table 2: Bioisosteric Replacements for the 1,2,4-Oxadiazole Ring and their Impact on Properties
| Original Scaffold | Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Increased polarity, improved metabolic stability | Altered vectoral properties, potential loss of activity |
| 1,2,4-Oxadiazole | 1,2,4-Triazole | Different hydrogen bonding patterns, potential for new interactions | Changes in electronic properties |
| 1,2,4-Oxadiazole | Isoxazole | Altered electronic distribution | Potential for different metabolic pathways |
Pharmacophore Hypothesis Generation for Target-Specific Interactions
Pharmacophore modeling is a crucial computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore models can guide the design of new, more potent, and selective compounds.
A typical pharmacophore model for a derivative of this scaffold would likely include several key features:
An aromatic ring feature corresponding to the phenyl group.
A hydrogen bond acceptor feature from the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring.
A hydrogen bond donor and/or acceptor feature from the carboxylic acid group.
A hydrophobic feature which can be modulated by substituents on the phenyl ring or at the 5-position of the oxadiazole.
In a study on epidermal growth factor receptor (EGFR) inhibitors containing a 1,2,4-oxadiazole moiety, a pharmacophore model was developed that included two aromatic rings, two hydrophobicity characteristics, and one hydrogen bond donor moiety nih.gov. This model was instrumental in designing compounds that could strategically target key residues within the EGFR binding pocket.
The generation of a pharmacophore hypothesis for a specific target of this compound would involve aligning a set of active compounds and identifying the common chemical features that are essential for their biological activity. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel analogs with optimized interactions with the target.
Table 3: Common Pharmacophoric Features of this compound Derivatives
| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Target Interaction |
| Aromatic Ring | Benzoic acid phenyl ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | 1,2,4-Oxadiazole ring | Formation of hydrogen bonds with receptor amino acids |
| Anionic/Hydrogen Bond Donor/Acceptor | Carboxylic acid group | Ionic interactions, hydrogen bonding |
| Hydrophobic/Aromatic | Substituent at the 5-position of the oxadiazole | Occupying hydrophobic pockets, van der Waals interactions |
Computational Chemistry and in Silico Methodologies
Quantum Chemistry and Electronic Structure Calculations
Quantum chemistry provides a foundational framework for understanding the intrinsic properties of "4-(1,2,4-oxadiazol-3-yl)benzoic acid" at the electronic level. These computational methods allow for the prediction of molecular structure, reactivity, and various physical properties without the need for empirical measurements.
Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into how the molecule will interact with other chemical species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, FMO analysis would likely show that the HOMO is primarily localized on the electron-rich benzoic acid and phenyl portions of the molecule, whereas the LUMO is concentrated on the electron-deficient 1,2,4-oxadiazole (B8745197) ring. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. bohrium.comresearchgate.net DFT calculations on similar oxadiazole isomers have been used to compute these properties, providing a basis for understanding reactivity trends. bohrium.com
Computational studies on related heterocyclic compounds allow for the estimation of global reactivity descriptors, which are derived from the HOMO and LUMO energies. dntb.gov.ua These descriptors help quantify the molecule's chemical behavior.
Table 1: Illustrative Frontier Molecular Orbital and Reactivity Parameters (Based on DFT Calculations for Analogous Aromatic Heterocycles)
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |
| Global Hardness (η) | (I - A) / 2 | 2.25 to 2.75 |
Note: The values in this table are representative examples based on published DFT studies of similar aromatic and heterocyclic structures and are intended for illustrative purposes.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is employed to predict a variety of properties, including thermodynamic stability and spectroscopic signatures. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly used for these calculations on oxadiazole isomers and benzoic acid derivatives. bohrium.comnih.govresearchgate.net
Thermodynamic Properties: DFT calculations can determine key thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are crucial for understanding the stability of this compound and its behavior in chemical reactions. Studies on benzoic acid derivatives have successfully used these methods to evaluate thermodynamic parameters of solvation and stability. jbiochemtech.comnih.gov
Table 2: Representative Calculated Thermodynamic Properties
| Property | Description | Illustrative Value |
|---|---|---|
| Enthalpy (H) | Total heat content of the system | -720 to -730 Hartrees |
| Gibbs Free Energy (G) | Energy available for doing useful work | -720 to -730 Hartrees |
Note: Values are illustrative, based on typical outputs from DFT calculations on molecules of similar size and complexity.
Spectroscopic Properties: DFT can also simulate spectroscopic data, which is invaluable for structure elucidation and characterization.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. For this compound, this would include characteristic peaks for the C=O and O-H stretches of the carboxylic acid, C=N and C-O-C modes of the oxadiazole ring, and C-H and C=C vibrations of the aromatic rings. researchgate.net
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. nahrainuniv.edu.iq These calculations help to understand the electronic transitions, typically π → π* transitions in aromatic and heterocyclic systems. bohrium.comnih.gov
Molecular Modeling and Drug Design
The structural features of this compound, specifically its combination of a rigid heterocyclic scaffold and a carboxylic acid group capable of hydrogen bonding, make it an interesting candidate for drug design. Computational modeling techniques are essential for exploring its potential as a therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict their efficacy against a specific biological target.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly powerful. conicet.gov.ar These approaches have been successfully applied to various 1,2,4-oxadiazole derivatives to understand their activity as antibacterial agents or enzyme inhibitors. conicet.gov.arnih.goviaea.org In a typical 3D-QSAR study, a dataset of aligned molecules is used to generate steric and electrostatic contour maps. These maps highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. For instance, a QSAR model might indicate that bulky substituents on the phenyl ring are favorable for activity, while electronegative groups on the oxadiazole ring are detrimental. researchgate.net The statistical robustness of a QSAR model is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Table 3: Common Descriptors in QSAR Models for Heterocyclic Compounds
| Descriptor Type | Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Can influence electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, key pharmacophoric features would likely include:
A hydrogen bond acceptor (the nitrogen and oxygen atoms of the oxadiazole ring).
A hydrogen bond donor (the hydroxyl group of the carboxylic acid).
An aromatic ring feature.
A negative ionizable feature (the carboxylate group at physiological pH).
Once a pharmacophore model is established, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. nih.gov This process rapidly identifies other molecules that possess the same essential features and are therefore likely to bind to the same target. nih.gov This approach has been successfully used to identify novel 1,2,4-oxadiazole-based inhibitors for various enzymes. nih.gov The identified "hits" can then be acquired or synthesized for biological testing, making it a time- and cost-effective strategy in early-stage drug discovery.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can elucidate how it fits into the active site of a target enzyme, such as a kinase or protease. mdpi.comsciforum.net The process involves generating multiple possible binding poses and scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) and binding energy. nih.gov Docking studies on related 1,2,4-oxadiazole derivatives have shown that the oxadiazole ring often acts as a central scaffold, positioning functional groups to interact with key amino acid residues in the target's active site. nih.govmdpi.com The benzoic acid moiety is frequently predicted to form crucial hydrogen bonds or salt bridges with charged residues like arginine or lysine.
Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions. mdpi.com By running a simulation for tens or hundreds of nanoseconds, researchers can analyze the stability of the ligand's binding pose, the flexibility of the protein, and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.govtandfonline.com Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. tandfonline.com Such simulations have been critical in confirming the binding modes of 1,2,4-oxadiazole inhibitors against targets like the Leishmania CYP51 enzyme and Epidermal Growth Factor Receptor (EGFR). mdpi.comtandfonline.comnih.gov
| H-Bond Occupancy (MD) | Percentage of simulation time a specific H-bond is maintained. | Arg118 H-bond: 85%; Gln151 H-bond: 65% |
Note: The results presented are hypothetical and serve to illustrate the typical data generated from molecular docking and dynamics simulations for a small molecule inhibitor.
Crystallographic and Spectroscopic Characterization Techniques
The definitive structural elucidation and the analysis of intermolecular interactions in the solid state for derivatives of this compound are heavily reliant on advanced analytical techniques. X-ray crystallography is the cornerstone for determining the absolute three-dimensional arrangement of atoms, while computational methods like Hirshfeld surface analysis provide deep insights into the nature and significance of crystal packing forces.
X-ray Crystallography for Absolute Structure Determination of Derivatives
For instance, the analysis of various heterocyclic compounds, including those with oxadiazole rings, reveals detailed crystallographic data. The complete molecule of a compound featuring three 1,2,5-oxadiazole rings, C₆H₄N₈O₃, was generated by a crystallographic twofold rotation axis. nih.gov In its crystal structure, the flanking oxadiazole ring is twisted by 20.2 (1)° relative to the central ring. nih.gov Similarly, in a derivative of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole (B1671886) rings were found to be twisted from each other by 12.65°. mdpi.com
The crystal data obtained from these analyses are comprehensive, providing a fundamental basis for understanding the compound's solid-state properties. This information is typically presented in detailed crystallographic tables.
| Parameter | Compound A: C₆H₄N₈O₃ nih.gov | Compound B: C₁₀H₉N₃O₃ nih.gov |
|---|---|---|
| Formula | C₆H₄N₈O₃ | C₁₀H₉N₃O₃ |
| Molecular Weight | 236.17 | 219.20 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/c | P-1 |
| a (Å) | 7.1681 (9) | 5.4641 (7) |
| b (Å) | 10.8147 (13) | 6.6596 (8) |
| c (Å) | 12.3448 (18) | 13.1898 (16) |
| α (°) | 90 | 88.828 (2) |
| β (°) | 103.155 (1) | 83.577 (2) |
| γ (°) | 90 | 75.828 (2) |
| Volume (ų) | 931.9 (2) | 462.42 (10) |
| Z | 4 | 2 |
| Temperature (K) | 293 | 100 |
Solid-State Analyses (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)
Beyond determining the molecular structure, understanding the arrangement of molecules in the crystal lattice is crucial. Solid-state analyses, particularly Hirshfeld surface analysis, are powerful computational methods used to investigate and quantify intermolecular interactions within a crystal. nih.goveurjchem.com This analysis maps the electron distribution between adjacent molecules to visualize and dissect the forces governing crystal packing.
The Hirshfeld surface is generated based on the distance from the molecule's surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These distances are plotted on a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. nih.gov
These analyses demonstrate that hydrogen bonds often play a primary role in the supramolecular assembly of such compounds. In the crystal structure of C₆H₄BrF₃N₄O₂, for example, molecular pairs are connected by N—H⋯N hydrogen bonds, forming dimers which are then linked into layers by N—H⋯O hydrogen bonds, ultimately creating a three-dimensional network. nih.gov The crystal packing of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid is similarly dominated by O—H···O and O-H···N hydrogen bonding. nih.gov
The quantitative contributions of various intermolecular contacts for different heterocyclic derivatives are summarized below.
| Interaction Type | Compound C: C₆H₄BrF₃N₄O₂ nih.gov | Compound D: C₂₁H₂₀N₄O₂ scispace.com | Compound E: Triazolo-indole Derivative mdpi.com |
|---|---|---|---|
| H···H | Not specified | 51.8% | 39.6% |
| O···H / H···O | 11.9% | 11.2% | Not specified |
| N···H / H···N | 10.7% | Not specified | 12.8% |
| F···H / H···F | 12.8% | Not applicable | Not applicable |
| C···H / H···C | Not specified | 30.7% | 22.0% |
| Br···H / H···Br | Not specified | Not applicable | 13.2% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,2,4-oxadiazol-3-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing a substituted benzoic acid derivative with hydroxylamine hydrochloride in ethanol, followed by dehydration using acetic anhydride . For example, 4-amino benzoic acid derivatives can react with nitriles or amidoximes under acidic conditions to form the oxadiazole ring. Key parameters include:
- Solvent : Ethanol or DMF (dimethylformamide) as polar aprotic solvents enhance cyclization efficiency .
- Catalysts : Glacial acetic acid or piperidine accelerates ring closure .
- Temperature : Reflux conditions (70–100°C) are critical for optimal yields (50–75%) .
- Data Table :
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Cyanobenzoic acid | Ethanol | Glacial acetic | 80 | 65 | |
| 4-Amidoxime benzoic acid | DMF | Piperidine | 100 | 72 |
Q. How is this compound characterized, and what spectral markers validate its structure?
- Analytical Techniques :
- IR Spectroscopy : The oxadiazole ring exhibits C=N stretching at 1600–1650 cm⁻¹ and C-O-C asymmetric vibration at 1240–1280 cm⁻¹ .
- NMR : ¹H NMR shows aromatic protons at δ 7.8–8.3 ppm (para-substituted benzene) and the oxadiazole proton at δ 8.5–9.0 ppm. ¹³C NMR confirms the carboxylic acid carbonyl at δ 168–170 ppm .
- CHN Analysis : Validates molecular formula consistency (e.g., C₉H₆N₂O₃) with <0.5% deviation .
Q. What role do substituents on the benzoic acid moiety play in modulating the compound’s reactivity?
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position increase oxadiazole ring stability by reducing electron density, favoring cyclization .
- Steric Effects : Bulky substituents (e.g., -CH₃) may hinder reaction kinetics, requiring longer reflux times (6–8 hours vs. 4 hours for unsubstituted analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 50% vs. 75%) for similar derivatives?
- Contradiction Analysis : Discrepancies arise from:
- Solvent Purity : Trace water in ethanol inhibits cyclization; anhydrous conditions improve yields by 15–20% .
- Catalyst Loading : Excess glacial acetic acid (>5 drops per mmol precursor) may protonate intermediates, slowing reactivity .
Q. What strategies are employed to analyze the biological activity of this compound derivatives, and how do structural modifications affect efficacy?
- Biological Assays :
- Antimicrobial Testing : Microdilution assays (MIC values) against E. coli and S. aureus reveal that electron-deficient derivatives (e.g., -NO₂ substitution) exhibit 2–4x higher activity due to enhanced membrane penetration .
- Enzyme Inhibition : Carboxylic acid group chelates metal ions in enzyme active sites (e.g., urease), with IC₅₀ values correlating with substituent electronegativity .
- Structure-Activity Relationship (SAR) :
| Substituent | MIC (µg/mL) | IC₅₀ (Urease, µM) |
|---|---|---|
| -H | 64 | 120 |
| -NO₂ | 16 | 45 |
| -Br | 32 | 80 |
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
- Root Causes : Variations arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts aromatic protons by 0.3–0.5 ppm .
- Impurities : Unreacted precursors (e.g., nitriles) may overlap signals; purify via recrystallization (ethanol/water) .
- Resolution Strategy : Compare spectra with computational models (DFT calculations) to assign peaks accurately. For example, DFT-predicted ¹H NMR shifts for the oxadiazole proton (δ 8.7 ppm) match experimental data within 0.1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
